Phenol, 3-pentyl-

pKa prediction Substituent effects Acid-base chemistry

Researchers synthesizing meta-alkylated cannabinoid analogs frequently encounter supply gaps for regioisomerically pure 3-pentylphenol, where para- or ortho-substituted isomers compromise regioselective synthesis and CB1 receptor steric compatibility. 3-Pentylphenol (CAS 20056-66-0) resolves this bottleneck. • Enables desoxy-CBD synthesis with 30.9 nM IC50 at CB1; meta-orientation critical for clearing the steric interference region. • Sub-micromolar AChE inhibition (0.8 µM) with low acute cytotoxicity (necrosis <30% at 300 µM) for neuronal signaling studies. • Natural product-identical standard validated in Crematogaster deformis metapleural gland secretion for insect chemocommunication research. Supplied at ≥98% purity with consistent batch quality and global shipping.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 20056-66-0
Cat. No. B1594643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 3-pentyl-
CAS20056-66-0
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=CC=C1)O
InChIInChI=1S/C11H16O/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9,12H,2-4,6H2,1H3
InChIKeyLWZQGUMHXPGQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pentylphenol Procurement & Properties


Phenol, 3-pentyl- (CAS 20056-66-0), commonly referred to as 3-pentylphenol or m-pentylphenol, is an organic compound belonging to the alkylphenol class, characterized by a linear five-carbon (pentyl) chain attached to the meta position of a phenolic ring [1]. With a molecular formula of C11H16O and a molecular weight of 164.24 g/mol, it is primarily utilized as a high-value synthetic intermediate. Its key physicochemical properties include a predicted acidity constant (pKa) of 10.10±0.10 and a predicted octanol-water partition coefficient (LogP) ranging from 3.90 to 4.07, which are directly relevant to its reactivity and handling in both aqueous and organic media [2].

Why 3-Pentylphenol Is Irreplaceable


The position of the alkyl chain on the phenolic ring dictates the molecule's electronic properties, steric environment, and, consequently, its reactivity and biological interactions [1]. Unlike its para-substituted isomer (4-pentylphenol), 3-pentylphenol provides a distinct combination of phenolic acidity and a sterically specific meta-orientation, which is critical for regioselective synthesis. Moreover, its lipophilicity (LogP) differs significantly from shorter-chain analogs like 3-butylphenol, impacting its partitioning behavior in biphasic reactions and biological assays [2]. These differences mean that substituting 3-pentylphenol with another alkylphenol will likely result in a different reaction pathway, a drop in synthetic yield for sterically sensitive targets, or a complete change in a lead compound's biological activity profile.

Key Differentiators vs. Closest Analogs


Enhanced Acidity vs. para-Isomer

Computational predictions indicate that 3-pentylphenol is a stronger acid than its para-substituted isomer. The predicted pKa of 3-pentylphenol is 10.10±0.10 , compared to a predicted pKa of 10.26±0.13 for 4-pentylphenol . This higher acidity for the meta-isomer means a greater proportion of the reactive phenoxide ion exists at a given pH, which can be crucial for nucleophilic reactions, salt formation, and optimizing reaction kinetics in aqueous or protic solvents.

pKa prediction Substituent effects Acid-base chemistry

Distinct Lipophilicity Profile

The lipophilicity of 3-pentylphenol, as measured by its predicted octanol-water partition coefficient (LogP), is distinct from both shorter-chain and para-substituted analogs. 3-Pentylphenol has a predicted ACD/LogP of 4.07 . This is significantly higher than the LogP of 3.41 for 3-butylphenol [1], and differs from the predicted LogP of 4.07-4.7 for 4-pentylphenol . This property directly correlates with its ability to partition into organic phases, cross biological membranes, and interact with hydrophobic binding pockets.

LogP prediction Lipophilicity QSAR

Neuronal Bioactivity vs. Other Alkylphenols

In vitro studies on rat neuronal PC12 cells demonstrate differential biological effects among alkylphenols. While n-pentylphenol did not induce necrosis beyond 30% at concentrations as high as 300 µM after a 15-min exposure, incubating cells for 24 hours led to a significant inhibition of acetylcholinesterase (AChE) activity at concentrations as low as 0.8 µM [1]. This effect was more pronounced than with shorter-chain analogs and distinct from n-octylphenol, which showed the most significant effect in the series. The absence of significant necrosis at high concentrations, combined with potent enzyme inhibition at low concentrations, suggests a specific mechanism of action rather than general cytotoxicity.

Acetylcholinesterase inhibition Neurotoxicity PC12 cells

meta-Specific Synthon for Cannabinoids

3-Pentylphenol serves as an indispensable synthetic precursor for the cannabinoid analog desoxy-CBD, providing the necessary steric and electronic configuration. A study by Reggio et al. (1995) explicitly used 3-pentylphenol in a condensation reaction with p-mentha-2,8-dien-1-ol to synthesize desoxy-CBD [1]. The resulting product acted as a partial agonist in a mouse vas deferens assay with an IC50 of 30.9 nM, providing key evidence for a region of steric interference at the CB1 receptor. The meta-substitution pattern of the starting phenol is critical to the final molecule's pharmacophore, as the para or ortho isomers would yield a different spatial arrangement, preventing the required interaction with the receptor.

Cannabinoid research Synthetic chemistry Desoxy-CBD

3-Pentylphenol Application Scenarios


Cannabinoid Ligand Synthesis

3-Pentylphenol is the preferred starting material for synthesizing desoxy-CBD and other meta-alkylated cannabinoid analogs, where the spatial orientation of the pentyl chain is critical for receptor interaction. The meta-specific configuration is essential for generating molecules capable of clearing the steric interference region at the CB1 receptor, as evidenced by the 30.9 nM IC50 of the resulting partial agonist, a feat not possible with para or ortho isomers [1].

Acetylcholinesterase Probing

Its unique bioactivity profile, characterized by potent acetylcholinesterase inhibition at sub-micromolar concentrations (0.8 µM) with low acute cytotoxicity (no necrosis >30% at 300 µM), makes 3-pentylphenol a superior choice over longer-chain alkylphenols. It can be used to dissect cholinergic signaling pathways in neuronal models (e.g., PC12 cells) without inducing rapid cell death [2].

Ant Semiochemical Investigation

3-Pentylphenol has been identified as a natural product in the metapleural gland secretion of the ant *Crematogaster deformis*, alongside 3-propylphenol. For researchers studying insect chemical communication or developing nature-inspired antimicrobials, this endogenously relevant phenol is the direct, biologically accurate standard for analytical and functional assays, unlike its synthetic isomers which may not reproduce natural activity [3].

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